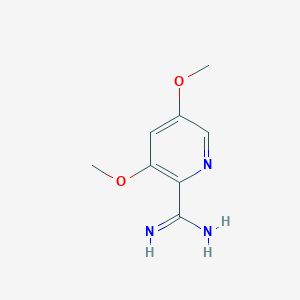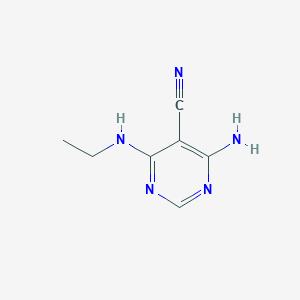
4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrimidine derivatives are known for their wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile typically involves a multi-step process. One common method is the three-component reaction of aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions . Bismuth(III) nitrate pentahydrate is often used as a mild and highly efficient catalyst for this reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and ethylamino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile has several scientific research applications:
Anticancer Research: It has been studied as a potential anticancer agent targeting epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitors.
Antimicrobial Research: The compound has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Biological Studies: It is used in studies investigating cell cycle arrest and apoptosis induction in cancer cells.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as EGFR and COX-2. By inhibiting these targets, the compound can disrupt cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can upregulate the level of caspase-3, a key enzyme involved in the execution phase of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-diarylpyrimidine-5-carbonitriles: These compounds are potent and selective A1 antagonists with significant pharmacological activities.
Pyrimidinone-5-carbonitriles: Known for their anticancer and antimicrobial properties.
Uniqueness
4-Amino-6-(ethylamino)pyrimidine-5-carbonitrile stands out due to its dual inhibitory activity against EGFR and COX-2, making it a promising candidate for anticancer therapy . Its ability to induce apoptosis and cell cycle arrest further enhances its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C7H9N5 |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
4-amino-6-(ethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H9N5/c1-2-10-7-5(3-8)6(9)11-4-12-7/h4H,2H2,1H3,(H3,9,10,11,12) |
InChI-Schlüssel |
AMKHZBSZPDOHMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=NC(=C1C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


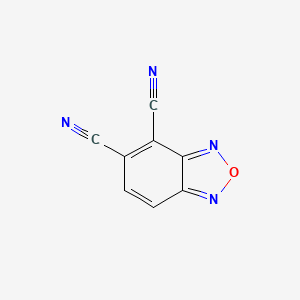

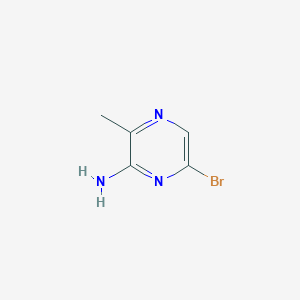


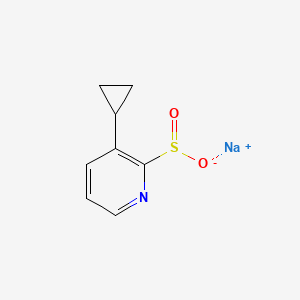

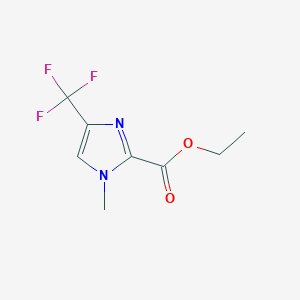
![Methyl(S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B13117412.png)


